(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid
CAS No.: 170642-29-2
VCID: VC21541600
Molecular Formula: C21H21NO4
Molecular Weight: 351,41 g/mole
* For research use only. Not for human or veterinary use.

Description |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is a chemical compound used primarily for research purposes. It is not intended for use as a pharmaceutical, food, or household product . This compound is part of a broader class of molecules that incorporate the fluorenyl group, which is often used in organic synthesis and peptide chemistry due to its protective properties. Physical and Chemical Characteristics
Synthesis and ApplicationsThis compound is typically synthesized using methods that involve the introduction of the fluorenyl group as a protecting group for the amino functionality. The cyclopropyl group adds a unique structural feature that can be exploited in various chemical reactions. Applications in Research
Safety and Handling |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 170642-29-2 | ||||||||||
Product Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid | ||||||||||
Molecular Formula | C21H21NO4 | ||||||||||
Molecular Weight | 351,41 g/mole | ||||||||||
IUPAC Name | (2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | ||||||||||
Standard InChI | InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | ||||||||||
Standard InChIKey | DRGUEWQZLABTFG-LJQANCHMSA-N | ||||||||||
Isomeric SMILES | C1CC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||
SMILES | C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||
Canonical SMILES | C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||
Synonyms | 170642-29-2;Fmoc-D-Cyclopropylalanine;Fmoc-beta-cyclopropyl-D-Ala-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoicacid;Fmoc-L-Cyclopropylalanine;AmbotzFAA1763;AC1MBT0O;Fmoc-b-cyclopropyl-D-Ala-OH;CTK8B8702;MolPort-003-725-632;ZINC2392277;ANW-61079;CF-731;AJ-35825;AK-63308;KB-209628;RT-012915;TL8006288;Z5683;(2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid | ||||||||||
PubChem Compound | 2756196 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume